molecular formula C19H20N2O2 B4739565 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4739565
M. Wt: 308.4 g/mol
InChI Key: KOJVOVDKDWSWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as ME-344, is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the class of compounds known as indole-based molecules, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to act by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is that it has been shown to be effective against a wide range of cancer types. However, its use in clinical trials has been limited by its poor solubility and bioavailability.

Future Directions

There are several potential future directions for research on 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. Finally, there is interest in exploring the use of 2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in combination with other anticancer agents to further improve its efficacy.

Scientific Research Applications

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been studied extensively for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents.

properties

IUPAC Name

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-8-17-16(11-13)14(12-21-17)9-10-20-19(22)15-5-3-4-6-18(15)23-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVOVDKDWSWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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